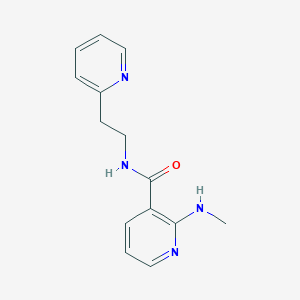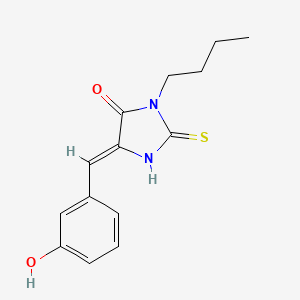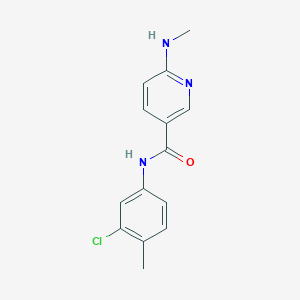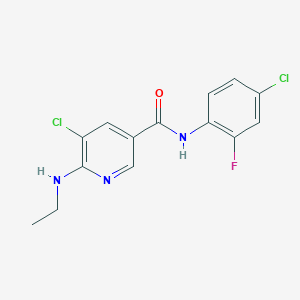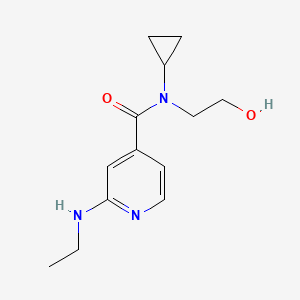
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide, also known as CC-115, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been identified as a potential therapeutic agent for the treatment of various diseases including cancer, autoimmune disorders, and metabolic disorders.
Mecanismo De Acción
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide inhibits mTOR kinase activity by binding to the active site of the enzyme. mTOR kinase is a key regulator of cell growth, proliferation, and survival. Inhibition of mTOR kinase activity leads to the inhibition of downstream signaling pathways involved in these processes. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, the optimal dosing and administration of this compound for different diseases and animal models are still being investigated.
Direcciones Futuras
For research on 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide include the following:
1. Clinical trials for the treatment of cancer, autoimmune disorders, and metabolic disorders.
2. Optimization of dosing and administration for different diseases and animal models.
3. Investigation of the mechanism of action of this compound on other signaling pathways.
4. Development of new derivatives and analogs of this compound with improved potency and selectivity.
5. Investigation of the potential of this compound in combination therapy with other drugs.
Conclusion
This compound is a small molecule inhibitor of mTOR kinase that has shown promising results in preclinical studies for the treatment of various diseases. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound includes clinical trials, optimization of dosing and administration, investigation of the mechanism of action, development of new derivatives and analogs, and investigation of combination therapy.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthetic route involves the preparation of intermediate compounds, which are then further converted to the final product. The synthesis of this compound has been reported in several publications, and different synthetic routes have been developed.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit mTOR kinase activity, which is involved in cell growth, proliferation, and survival. This compound has been tested in preclinical studies for the treatment of various cancers such as breast cancer, prostate cancer, and glioblastoma. It has also been studied for the treatment of autoimmune disorders such as multiple sclerosis and lupus.
Propiedades
IUPAC Name |
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVWMWSDANPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
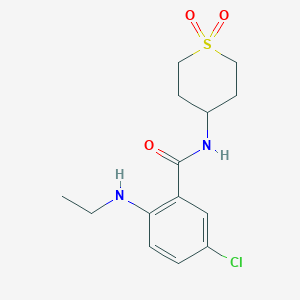
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
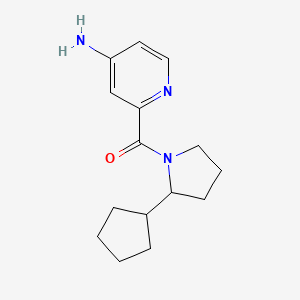
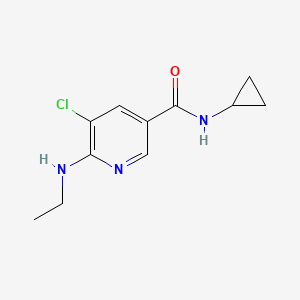
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

